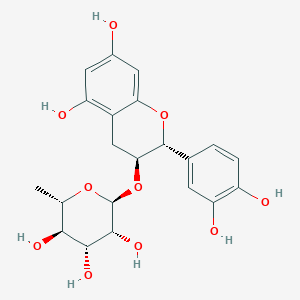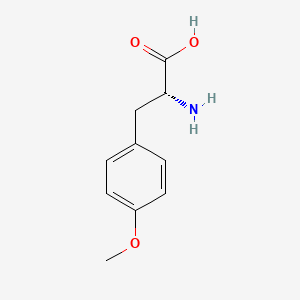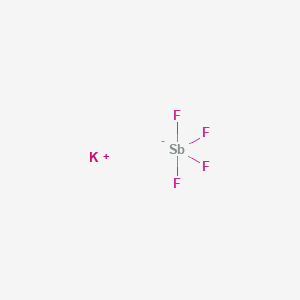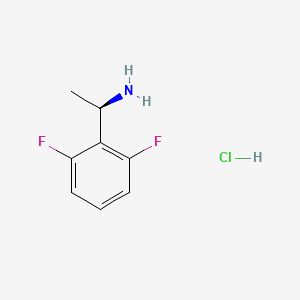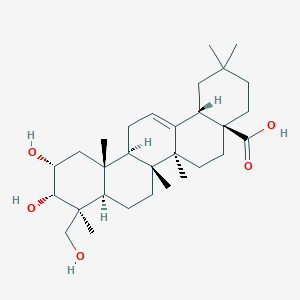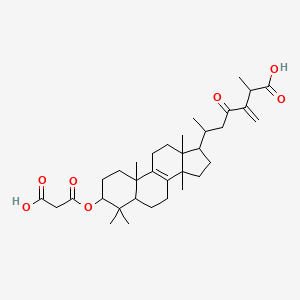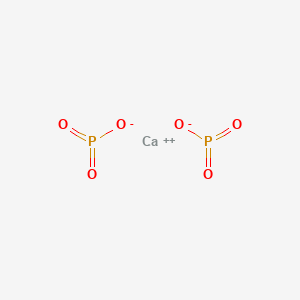
(R)-ethyl 3,4-dihydroxybutanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(R)-ethyl 3,4-dihydroxybutanoate, also known as (R)-ethyl-3,4-dihydroxybutanoic acid, is a chiral molecule with a wide range of applications in the fields of biochemistry, pharmacology, and medicine. It is a naturally occurring organic compound that is found in many plants, animals, and fungi. It is also known as (R)-3,4-dihydroxybutanoate, (R)-3,4-dihydroxybutanoic acid, or (R)-ethyl-3,4-dihydroxybutanoate. This molecule is a chiral molecule, meaning it has two different forms that are mirror images of each other. The two forms, known as enantiomers, are labeled (R)-ethyl-3,4-dihydroxybutanoate and (S)-ethyl-3,4-dihydroxybutanoate, and they have different properties and effects.
科学研究应用
(R)-ethyl 3,4-dihydroxybutanoate has been studied extensively in the scientific community, and it has been found to have a variety of applications. It has been used as a chiral building block in the synthesis of complex organic molecules, as a catalyst in asymmetric synthesis, and as a reagent in the synthesis of enantiomerically pure compounds. It has also been studied as a potential therapeutic agent for the treatment of certain diseases, such as diabetes and obesity. In addition, it has been used in the study of enzyme-catalyzed reactions and the metabolism of carbohydrates.
作用机制
(R)-ethyl 3,4-dihydroxybutanoate is believed to act as a substrate for certain enzymes, such as enolase and dehydrogenase, which are involved in the metabolism of carbohydrates. The molecule is also believed to act as an inhibitor of certain enzymes, such as glycogen synthase, which is involved in the synthesis of glycogen. In addition, (R)-ethyl 3,4-dihydroxybutanoate is believed to act as an agonist of certain receptors, such as the G protein-coupled receptor GPR119, which is involved in the regulation of glucose homeostasis.
Biochemical and Physiological Effects
(R)-ethyl 3,4-dihydroxybutanoate has been found to have a variety of biochemical and physiological effects. It has been found to increase the activity of certain enzymes, such as enolase and dehydrogenase, which are involved in the metabolism of carbohydrates. In addition, it has been found to inhibit the activity of certain enzymes, such as glycogen synthase, which is involved in the synthesis of glycogen. Furthermore, it has been found to act as an agonist of certain receptors, such as the G protein-coupled receptor GPR119, which is involved in the regulation of glucose homeostasis.
实验室实验的优点和局限性
The main advantage of using (R)-ethyl 3,4-dihydroxybutanoate in laboratory experiments is that it is a relatively inexpensive and readily available reagent. In addition, it is a chiral molecule, which means it can be used to synthesize enantiomerically pure compounds. However, one of the main limitations of using (R)-ethyl 3,4-dihydroxybutanoate in laboratory experiments is that it can be difficult to obtain a pure form of the molecule.
未来方向
The potential applications of (R)-ethyl 3,4-dihydroxybutanoate are vast and continue to be explored. One potential future direction is to further investigate its use as a therapeutic agent for the treatment of certain diseases, such as diabetes and obesity. In addition, further research could be conducted to explore its use as a reagent in the synthesis of enantiomerically pure compounds. Furthermore, further research could be conducted to explore its potential use as a chiral building block in the synthesis of complex organic molecules. Finally, further research could be conducted to explore its potential use as a catalyst in asymmetric synthesis.
合成方法
(R)-ethyl 3,4-dihydroxybutanoate can be synthesized from a variety of starting materials, including ethyl acetate, ethyl alcohol, and ethyl bromide. The most common method for synthesizing (R)-ethyl 3,4-dihydroxybutanoate is from ethyl acetate, which is reacted with a strong base such as sodium hydroxide to form the desired product. The reaction is usually carried out in an aqueous solution at a temperature of 80°C. The reaction is usually complete within two hours.
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for (R)-ethyl 3,4-dihydroxybutanoate involves the conversion of commercially available starting materials into the desired product through a series of chemical reactions.", "Starting Materials": [ "Ethyl acetoacetate", "Methyl glyoxalate", "Sodium borohydride", "L-(+)-tartaric acid", "Hydrochloric acid", "Sodium hydroxide", "Diethyl ether", "Methanol", "Water" ], "Reaction": [ "Step 1: Ethyl acetoacetate is reacted with methyl glyoxalate in the presence of sodium borohydride to form (R)-ethyl 3-hydroxybutanoate.", "Step 2: (R)-ethyl 3-hydroxybutanoate is then reacted with L-(+)-tartaric acid in the presence of hydrochloric acid to form (R)-ethyl 3,4-dihydroxybutanoate.", "Step 3: The product is purified by extraction with diethyl ether, followed by washing with sodium hydroxide solution, and finally drying over anhydrous sodium sulfate. The diethyl ether is then evaporated to yield the final product as a white solid." ] } | |
CAS 编号 |
112635-76-4 |
产品名称 |
(R)-ethyl 3,4-dihydroxybutanoate |
分子式 |
C6H12O4 |
分子量 |
148.15708 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



